N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
Brand Name: Vulcanchem
CAS No.: 663166-14-1
VCID: VC8129801
InChI: InChI=1S/C15H14ClNO5S/c1-22-13-5-7-14(8-6-13)23(20,21)17(10-15(18)19)12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,18,19)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl
Molecular Formula: C15H14ClNO5S
Molecular Weight: 355.8 g/mol

N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine

CAS No.: 663166-14-1

Cat. No.: VC8129801

Molecular Formula: C15H14ClNO5S

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine - 663166-14-1

Specification

CAS No. 663166-14-1
Molecular Formula C15H14ClNO5S
Molecular Weight 355.8 g/mol
IUPAC Name 2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid
Standard InChI InChI=1S/C15H14ClNO5S/c1-22-13-5-7-14(8-6-13)23(20,21)17(10-15(18)19)12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,18,19)
Standard InChI Key RCMSSALTPNVXMQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine likely follows a multi-step protocol analogous to related sulfonyl glycines :

  • Sulfonylation: Reaction of 4-methoxyphenylsulfonyl chloride with 3-chloroaniline in dichloromethane at 0–5°C yields N-(3-chlorophenyl)-4-methoxyphenylsulfonamide.

  • Glycine Coupling: The sulfonamide intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, followed by hydrolysis to introduce the glycine moiety.

Key reaction parameters include:

  • Temperature Control: Maintaining subambient temperatures during sulfonylation minimizes side reactions .

  • Solvent Selection: Polar aprotic solvents like acetonitrile optimize glycine coupling efficiency .

Industrial Scalability

Industrial production may employ continuous-flow reactors to enhance yield (estimated 70–85% ) and purity. Automated purification systems, such as preparative HPLC, are critical for isolating the target compound from byproducts like N,N-disubstituted sulfonamides.

Physicochemical Properties

Experimental data for the exact compound remain unpublished, but analogs provide reliable proxies:

PropertyValue (Analog-Based Estimate)Source Compound (CAS)
Melting Point158–162°CN-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (425625-66-7)
Solubility in Water2.1 mg/mL at 25°CN-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine (328010-58-8)
logP (Octanol-Water)1.8 ± 0.2N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (425625-27-0)
pKa (Carboxylic Acid)3.4N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine (392313-39-2)

The compound’s low water solubility suggests formulation challenges, necessitating prodrug strategies or salt formation for biomedical applications.

Applications in Materials Science

Polymer Modification

Incorporating sulfonyl glycine derivatives into polyamide backbones improves thermal stability (T₅% decomposition: 290°C vs. 260°C for unmodified polymers) . The glycine moiety facilitates hydrogen bonding between polymer chains.

Catalysis

Palladium complexes with sulfonyl glycine ligands show enhanced activity in Suzuki-Miyaura couplings (Yield: 92% vs. 78% for triphenylphosphine ligands) .

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